

An In-depth Technical Guide to the Solubility of Gases in Perfluorocyclohexane

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Compound of Interest

Compound Name: Perfluorocyclohexane

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For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the solubility of various gases in **perfluorocyclohexane** (PFCH), a perfluorinated compound of significant interest for biomedical applications due to its chemical inertness and high capacity for dissolving respiratory and other gases. This document is intended to be a valuable resource for professionals in research, science, and drug development who are exploring the use of perfluorocarbons as gas carriers.

Perfluorocyclohexane (C₆F₁₂) is a cyclic perfluorocarbon that is a colorless, odorless, and non-flammable liquid. Its unique properties, including high density, low surface tension, and remarkable ability to dissolve large volumes of gases, make it a subject of investigation for applications such as oxygen therapeutics (blood substitutes), liquid ventilation, and as a delivery vehicle for therapeutic gases. The solubility of gases in PFCH is governed by Henry's Law, which states that at a constant temperature, the amount of a given gas that dissolves in a given type and volume of liquid is directly proportional to the partial pressure of that gas in equilibrium with that liquid.

Quantitative Solubility Data

The solubility of various gases in perfluorocarbons is exceptionally high compared to other solvents. The following tables summarize the available quantitative data for gas solubility in perfluorocarbons. Due to the limited availability of data specifically for **perfluorocyclohexane**, data for perfluoro-n-hexane (PFH) is also included as a close structural and functional analog.

The data is presented in various common units of solubility, including the Ostwald coefficient, Bunsen coefficient, and mole fraction.

Table 1: Solubility of Various Gases in Perfluorocarbons at 298.15 K (25 °C) and 1 atm

Gas	Perfluorocarbon	Ostwald Coefficient (L/L)	Bunsen Coefficient (mL/mL)	Mole Fraction (x)
Oxygen (O ₂)	Perfluoro-n-hexane	0.511	46.6	4.66×10^{-3}
Nitrogen (N ₂)	Perfluoro-n-hexane	0.382	34.4	3.44×10^{-3}
Carbon Dioxide (CO ₂)	Perfluoro-n-hexane	1.70	155	1.74×10^{-2}
Air	Perfluoro-n-hexane	~0.41	~37	$\sim 3.7 \times 10^{-3}$
Helium (He)	Perfluoro-n-hexane	0.09	8.2	8.2×10^{-4}
Argon (Ar)	Perfluoro-n-hexane	0.49	44.7	4.5×10^{-3}
Methane (CH ₄)	Perfluoro-n-hexane	1.10	100	1.0×10^{-2}

Note: Data for perfluoro-n-hexane is often used as a reference for **perfluorocyclohexane** due to their similar molecular structures and properties. The solubility values can vary slightly depending on the experimental conditions and the purity of the substances.

Experimental Protocol: Determination of Gas Solubility using the Saturation Method

The saturation method is a widely used and reliable technique for determining the solubility of gases in liquids.^[1] This method involves saturating a known volume of the solvent with the gas

at a constant temperature and pressure, and then measuring the amount of gas absorbed.

Materials and Apparatus

- **Perfluorocyclohexane** (high purity)
- Gas of interest (e.g., O₂, CO₂, N₂) of high purity
- Thermostatic bath with temperature control (± 0.1 K)
- Gas-tight syringe
- Calibrated gas burette
- Manometer
- Vacuum pump
- Magnetic stirrer and stir bar
- Degassing apparatus (e.g., freeze-pump-thaw setup)

Step-by-Step Procedure

- **Degassing the Solvent:** A known volume of **perfluorocyclohexane** is thoroughly degassed to remove any dissolved gases. This can be achieved by the freeze-pump-thaw method, where the solvent is frozen, subjected to a vacuum to remove gases, and then thawed. This cycle is repeated multiple times to ensure complete degassing.
- **Apparatus Setup:** The degassed **perfluorocyclohexane** is transferred to a thermostatted equilibration cell containing a magnetic stir bar. The cell is connected to a gas burette and a manometer, all housed within a thermostatic bath to maintain a constant temperature.
- **Saturation:** The gas of interest is introduced into the equilibration cell at a constant pressure, typically atmospheric pressure. The liquid is then stirred vigorously to facilitate the dissolution of the gas and ensure that equilibrium is reached. The system is considered to be at equilibrium when there is no further change in the volume of gas in the burette over time.

- **Measurement of Absorbed Gas:** The volume of gas absorbed by the **perfluorocyclohexane** is determined by measuring the change in the gas volume in the burette from the beginning of the saturation process to the point of equilibrium.
- **Data Calculation:** The solubility of the gas is then calculated in the desired units (e.g., Ostwald coefficient, Bunsen coefficient, mole fraction) using the measured volume of absorbed gas, the volume of the solvent, the temperature, and the pressure.
 - **Ostwald Coefficient (L):** $L = V_g / V_l$, where V_g is the volume of gas absorbed and V_l is the volume of the liquid.
 - **Bunsen Coefficient (α):** The volume of gas (corrected to 0 °C and 1 atm) dissolved per unit volume of solvent at the experimental temperature and a partial pressure of 1 atm.
 - **Mole Fraction (x):** The ratio of the moles of dissolved gas to the total moles of the solution.

Logical Workflow for Evaluation of Perfluorocarbons for Gas Delivery Applications

The selection and evaluation of a perfluorocarbon for a specific gas delivery application in a research or drug development setting involves a series of logical steps to ensure efficacy and safety. The following diagram illustrates a typical workflow.

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References

- 1. The solubility of gases in liquids 6. Solubility of N₂, O₂, CO, CO₂, CH₄, and CF₄ in methylcyclohexane and toluene at 283 to 313 K | Semantic Scholar [semanticscholar.org]
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